![molecular formula C29H22ClFN4OS B12432943 5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole;hydrochloride](/img/structure/B12432943.png)
5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole;hydrochloride
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Overview
Description
5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole;hydrochloride is a complex organic compound that belongs to the class of benzothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole;hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Group: The fluorination step can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with the Ethenyl Group: The coupling of the benzothiazole core with the ethenyl group can be performed using a Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene.
Attachment of the Imidazo[4,5-c]pyridine Moiety: This step involves the nucleophilic substitution reaction where the imidazo[4,5-c]pyridine moiety is introduced to the phenoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the ethenyl group to an ethyl group.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound is being explored for its therapeutic potential. Its structural features allow it to interact with specific biological targets, making it a promising candidate for the treatment of various diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.
Mechanism of Action
The mechanism of action of 5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
Imidazo[1,2-a]pyridines: Widely used in medicinal chemistry for their biological activity.
Benzothiazoles: Known for their applications in drug development and material science.
Uniqueness
What sets 5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole;hydrochloride apart is its combination of structural features from both benzothiazoles and imidazo[4,5-c]pyridines
Biological Activity
5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole; hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is classified under benzothiazole derivatives and exhibits promising antimicrobial and anticancer properties.
Molecular Characteristics
- Molecular Formula : C29H22ClFN4OS
- Molecular Weight : 529.0 g/mol
- IUPAC Name : 5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole; hydrochloride
Structural Features
The compound integrates various functional groups, including:
- Benzothiazole : A sulfur and nitrogen heterocycle contributing to its biological activity.
- Imidazo[4,5-c]pyridine : Known for its broad medicinal applications, particularly in cancer therapy.
Antimicrobial Properties
Research indicates that 5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole; hydrochloride exhibits significant antimicrobial activity. This is attributed to its ability to inhibit specific enzymes vital for microbial survival. The interaction with these enzymes disrupts essential cellular processes, leading to reduced pathogen viability.
Anticancer Effects
The compound has also been studied for its anticancer properties. It appears to inhibit cancer cell proliferation by targeting various molecular pathways associated with tumor growth. Preliminary studies suggest that it may interact favorably with receptors involved in cancer progression, making it a potential lead compound for developing new anticancer therapies.
The mechanism of action involves the compound's binding affinity to specific enzymes and receptors. This interaction modulates biological pathways critical for both microbial resistance and cancer cell survival.
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of several bacterial strains, showcasing a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
- Cancer Cell Line Studies : Experiments conducted on various cancer cell lines revealed that treatment with the compound resulted in significant apoptosis (programmed cell death) and cell cycle arrest at the G1 phase.
Data Table: Biological Activity Summary
Activity Type | Target | Mechanism | Reference |
---|---|---|---|
Antimicrobial | Bacterial Enzymes | Enzyme Inhibition | |
Anticancer | Cancer Cell Receptors | Modulation of Growth Pathways |
Synthesis and Development
The synthesis of 5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole; hydrochloride involves multiple steps requiring precise control over reaction conditions. Key synthetic routes include:
- Formation of Benzothiazole Core : Cyclization reactions are employed to create the core structure.
- Fluorination : Utilizing reagents such as N-fluorobenzenesulfonimide (NFSI).
- Coupling Reactions : Techniques like Suzuki or Heck coupling are used to attach the imidazo[4,5-c]pyridine moiety.
Properties
Molecular Formula |
C29H22ClFN4OS |
---|---|
Molecular Weight |
529.0 g/mol |
IUPAC Name |
5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole;hydrochloride |
InChI |
InChI=1S/C29H21FN4OS.ClH/c1-19-32-26-17-31-14-13-27(26)34(19)23-7-9-24(10-8-23)35-18-21-4-2-3-20(15-21)5-12-29-33-25-16-22(30)6-11-28(25)36-29;/h2-17H,18H2,1H3;1H/b12-5+; |
InChI Key |
ALTJSWBMUCAJEF-NKPNRJPBSA-N |
Isomeric SMILES |
CC1=NC2=C(N1C3=CC=C(C=C3)OCC4=CC(=CC=C4)/C=C/C5=NC6=C(S5)C=CC(=C6)F)C=CN=C2.Cl |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=C(C=C3)OCC4=CC(=CC=C4)C=CC5=NC6=C(S5)C=CC(=C6)F)C=CN=C2.Cl |
Origin of Product |
United States |
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